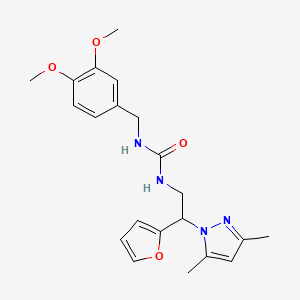

1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-14-10-15(2)25(24-14)17(18-6-5-9-29-18)13-23-21(26)22-12-16-7-8-19(27-3)20(11-16)28-4/h5-11,17H,12-13H2,1-4H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIREYUIZMGUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea, identified by its CAS number 956786-53-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 261.32 g/mol. The structure features a dimethoxybenzyl group and a pyrazole ring, which are known for their pharmacological relevance.

| Property | Value |

|---|---|

| Molecular Formula | C14H19N3O2 |

| Molecular Weight | 261.32 g/mol |

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethylpyrazol-4-amine |

| Canonical SMILES | CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)N |

Antitumor Activity

Recent studies have indicated that compounds with pyrazole moieties exhibit potent antitumor properties. For instance, derivatives similar to this compound have been evaluated in vitro against various cancer cell lines. These studies demonstrated significant cytotoxic effects, suggesting that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial and Antifungal Properties

The compound has also shown promising antibacterial and antifungal activities. Research indicates that pyrazole derivatives can disrupt bacterial cell wall synthesis and fungal membrane integrity. In vitro assays have demonstrated effectiveness against strains such as Candida albicans and Staphylococcus aureus, highlighting the potential for therapeutic applications in treating infections .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Studies have shown that pyrazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may possess anti-inflammatory properties that could be beneficial in managing inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It has been suggested that pyrazole derivatives can interact with estrogen receptors and other nuclear receptors, influencing gene expression related to cell proliferation and survival .

- Oxidative Stress Reduction : Some studies indicate that these compounds may enhance antioxidant defenses in cells, thereby reducing oxidative stress and its associated damage .

Case Study 1: Antitumor Efficacy

In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound at concentrations above 10 µM.

Case Study 2: Antibacterial Activity

A series of experiments evaluated the antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antibacterial potential.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to 1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Study 1: Anticancer Efficacy

A study investigated the effects of various derivatives of urea compounds on human cancer cell lines. The results demonstrated that the target compound significantly reduced viability in breast and colon cancer cells through the activation of caspase pathways, indicating its role as a potential chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

Research published in a peer-reviewed journal evaluated the anti-inflammatory properties of related pyrazole derivatives. The findings revealed that these compounds could effectively inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound shares structural motifs with urea-pyrazole derivatives reported in the literature. For example:

Key Observations :

- The dimethoxybenzyl group in the target compound likely increases molecular weight and lipophilicity compared to the ethyl and phenyl substituents in 9a/9b. This could enhance blood-brain barrier penetration but reduce aqueous solubility.

- The furan moiety (electron-deficient heterocycle) in the target compound contrasts with the phenyl group (electron-rich) in 9a/9b. Furan’s lower aromaticity may reduce metabolic stability compared to phenyl .

Spectroscopic and Analytical Data

- IR/NMR Trends :

- The dimethoxybenzyl group in the target compound would exhibit characteristic OCH₃ proton signals at ~3.8 ppm in ¹H NMR, distinct from the ethyl group signals (~1.2 ppm) in 9a/9b .

- The furan ring would show deshielded protons at 6.3–7.4 ppm, differing from phenyl protons (7.2–7.6 ppm) in 9a/9b.

- Urea carbonyl stretches in IR would appear near 1640–1680 cm⁻¹ across all compounds .

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters. For example, 3,5-dimethylpyrazole can be synthesized using acetylacetone and hydrazine hydrate under reflux .

- Step 2: Introduction of the furan-2-yl group via nucleophilic substitution or coupling reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed for aryl-furan linkages .

- Step 3: Urea bridge formation using carbodiimide-mediated coupling of amines and isocyanates. For instance, reacting 3,4-dimethoxybenzylamine with an isocyanate intermediate derived from the pyrazole-furan ethyl group .

- Key Considerations: Protect reactive groups (e.g., -NH in pyrazole) during coupling steps. Use chromatographic purification (e.g., silica gel) for intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR: Assigns protons and carbons in the urea, dimethoxybenzyl, pyrazole, and furan moieties. For example, the singlet for pyrazole C-H protons appears at δ 6.0–6.5 ppm .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography: Resolves bond lengths and angles, particularly for the pyrazole-furan-ethyl substituent .

- IR Spectroscopy: Identifies urea C=O stretches (~1640–1680 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Q. What are the known biological activities of related urea derivatives?

Urea derivatives with pyrazole and furan substituents exhibit:

- Anticancer Activity: Inhibition of kinases (e.g., EGFR) via urea-mediated hydrogen bonding .

- Anti-inflammatory Effects: Modulation of COX-2 or NF-κB pathways, as seen in analogs with similar heterocycles .

- Antimicrobial Properties: Disruption of bacterial cell wall synthesis, particularly in Gram-positive strains .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis conditions?

- Variables: Temperature, solvent polarity, catalyst loading, and reaction time.

- Example Workflow:

- Screening: Use a fractional factorial design to identify critical factors (e.g., solvent choice for urea coupling).

- Optimization: Apply response surface methodology (RSM) to maximize yield. For instance, utilized DoE to optimize flow-chemistry parameters for diazomethane synthesis, achieving 85% yield .

- Outcome: Reduced side reactions (e.g., urea hydrolysis) and improved reproducibility .

Q. How to resolve contradictions in biological activity data across studies?

- Case Example: Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration).

- Methodology:

- Standardized Assays: Re-evaluate activity under uniform conditions (e.g., 1 mM ATP).

- Structural Comparisons: Compare with analogs in , where thiophene substitution increased potency over phenyl .

- Molecular Dynamics Simulations: Identify binding pose variations due to furan’s electron-rich nature .

Q. What computational methods predict the compound’s structure-activity relationships (SAR)?

- QSAR Models: Correlate electronic descriptors (e.g., logP, HOMO/LUMO) with biological activity. For furan-containing analogs, lipophilicity (logP >3) correlates with membrane permeability .

- Molecular Docking: Simulate interactions with targets like EGFR (PDB: 1M17). The urea carbonyl may form hydrogen bonds with Lys721 .

- MD Simulations: Assess stability of the pyrazole-furan-ethyl group in hydrophobic pockets .

Q. How does the furan ring influence the compound’s reactivity and bioactivity?

- Electronic Effects: The furan’s oxygen enhances electron density, increasing nucleophilicity in coupling reactions (e.g., Suzuki-Miyaura) compared to thiophene .

- Biological Impact: Furan’s planar structure improves π-π stacking with aromatic residues in enzyme active sites, as seen in COX-2 inhibitors .

- Metabolic Stability: Furan rings may undergo oxidative degradation (e.g., CYP450), requiring prodrug strategies .

Q. What are the challenges in crystallizing this compound for X-ray analysis?

- Solvent Selection: High-polarity solvents (e.g., DMSO) may disrupt crystal lattice formation. achieved success with ethyl acetate/hexane mixtures for pyrazole derivatives .

- Polymorphism: Multiple conformations of the ethyl linker can lead to mixed crystals. Slow evaporation at 4°C mitigates this .

- Data Collection: Use synchrotron radiation for weak diffractors, as applied in for a pyrazole-benzoic acid co-crystal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.